Product packaging for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine(Cat. No.:)

4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

Cat. No.: B8246630
M. Wt: 215.02 g/mol
InChI Key: GYIISEDOYYFFDF-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds in Modern Organic Synthesis

The rigid, planar structure of the pyrazolo[1,5-a]pyridine core provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for molecular recognition and interaction with biological targets. The presence of multiple nitrogen atoms allows for a range of non-covalent interactions, such as hydrogen bonding, which are vital for the binding of small molecules to proteins and other biomolecules.

In the realm of medicinal chemistry, pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of biological activities. Their structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of compounds with potential therapeutic applications.

Overview of Halogenated Pyrazolo[1,5-a]pyridine Derivatives and their Structural Diversity

The introduction of halogen atoms onto the pyrazolo[1,5-a]pyridine scaffold significantly enhances its synthetic utility. Halogens, such as bromine and fluorine, can serve as versatile handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the construction of complex molecular frameworks.

The strategic placement of different halogens on the pyrazolo[1,5-a]pyridine ring system allows for selective and sequential functionalization, providing access to a wide array of substituted derivatives that would be challenging to synthesize through other means. This ability to systematically modify the core structure is a cornerstone of modern drug discovery and materials science.

Research Rationale and Focus on 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine as a Key Building Block

The subject of this article, this compound, is a prime example of a strategically halogenated heterocyclic building block. The presence of two different halogen atoms at distinct positions on the pyrazolo[1,5-a]pyridine core offers the potential for orthogonal reactivity. The bromine atom at the 4-position is particularly amenable to a wide range of cross-coupling reactions, allowing for the introduction of various substituents. The fluorine atom at the 6-position, while generally less reactive in cross-coupling, can influence the electronic properties of the molecule and may participate in other types of chemical transformations.

This dual functionalization makes this compound a highly valuable intermediate for the synthesis of complex, polysubstituted pyrazolo[1,5-a]pyridine derivatives. Its utility lies in its ability to serve as a versatile platform for the systematic exploration of chemical space around this important heterocyclic scaffold.

While detailed experimental data on the synthesis and physical properties of this compound are not extensively documented in publicly available research literature, its commercial availability from various chemical suppliers underscores its importance as a building block in synthetic chemistry. A patent for pyrazolo[1,5-a]pyridine derivatives describes the synthesis of a related intermediate, 4-(6-bromo-pyrazolo[1,5-a]pyridin-4-yloxy)-3-fluoro-phenylamine, starting from 6-Bromo-pyrazolo[1,5-a]pyridin-4-ol, suggesting potential synthetic routes to related bromo-pyrazolo[1,5-a]pyridine cores. google.com

Below is a table summarizing the key identifiers for this compound:

PropertyValue
Compound Name This compound
CAS Number 1427415-62-0
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol

Further research and publication of experimental data will be crucial to fully elucidate the synthetic potential and reactivity of this promising building block.

An in-depth exploration of the synthetic routes to this compound and its related analogs reveals a variety of sophisticated chemical strategies. These methodologies focus on the construction of the core pyrazolo[1,5-a]pyridine bicyclic system, with provisions for the strategic placement of halogen substituents. The synthetic approaches range from cycloaddition reactions to modern cross-coupling techniques, providing versatile pathways to this important chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B8246630 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-7(6)1-2-10-11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIISEDOYYFFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Functionalization and Derivatization Reactions of 4 Bromo 6 Fluoro Pyrazolo 1,5 a Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at Brominated Positions

The bromine atom at the C4 position of 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine serves as a versatile handle for the introduction of a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in generating molecular diversity and synthesizing complex target molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. While specific examples for this compound are not extensively documented in the readily available literature, studies on related brominated pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) systems provide valuable insights into the expected reactivity.

For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully demonstrated. rsc.orgresearchgate.netnih.govresearch-nexus.net These reactions typically employ a palladium catalyst such as XPhosPdG2 in combination with a suitable ligand like XPhos to achieve high yields and prevent undesired debromination. rsc.orgresearchgate.netnih.govresearch-nexus.net It is anticipated that this compound would undergo similar transformations, allowing for the introduction of diverse aryl and heteroaryl moieties at the 4-position.

A patent for pyrazolo[1,5-a]pyridine derivatives as RET kinase inhibitors describes the use of Suzuki coupling for the synthesis of non-aromatic heterocyclic examples by reacting a bromo-pyrazolo[1,5-a]pyridine intermediate with a heterocyclic vinyl boronic ester. google.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-pyrazolo[1,5-a]pyrimidine Systems

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidXPhosPdG2/XPhosK3PO41,4-Dioxane/H2O120 (Microwave)Good to Excellent
6-bromo-4-(2-fluoro-4-nitro-phenoxy)-pyrazolo[1,5-a]pyridineHeterocyclic vinyl boronic esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction, which involves the coupling of an organohalide with an organostannane reagent, is another valuable tool for C-C bond formation. A patent discloses the synthesis of non-aromatic heterocyclic derivatives of a closely related compound, 6-bromo-4-(2-fluoro-4-nitro-phenoxy)-pyrazolo[1,5-a]pyridine, through a Stille reaction with a heterocyclic tin reagent. google.com This demonstrates the feasibility of applying Stille coupling to the 4-bromo-pyrazolo[1,5-a]pyridine scaffold. The reaction conditions for Stille couplings typically involve a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3, often in the presence of a copper(I) co-catalyst. researchgate.netpsu.edu

Table 2: General Conditions for Stille Coupling of Related Bromo-heterocyclic Systems

SubstrateCoupling PartnerCatalystLigandSolventTemperature
Bromo-1-methylpyridinium saltHeteroarylstannanePd2(dba)3P(o-Tol)3DMF65°C
6-bromo-4-(2-fluoro-4-nitro-phenoxy)-pyrazolo[1,5-a]pyridineHeterocyclic tin reagentNot specifiedNot specifiedNot specifiedNot specified

Sonogashira Coupling Reactions

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-pyrazolo[1,5-a]pyrimidine Derivatives

SubstrateCoupling PartnerCatalystCo-catalystBaseSolvent
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amineTerminal AlkynePdCl2(PPh3)2CuIEt3NNot specified

Buchwald-Hartwig Amination and Related C–N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines. A patent for pyrazolo[1,5-a]pyridine derivatives demonstrates the application of Buchwald-Hartwig coupling to a structurally similar compound, 6-bromo-4-(2-fluoro-4-nitro-phenoxy)-pyrazolo[1,5-a]pyridine, with morpholine (B109124) to introduce a heterocyclic amine at the 6-position. google.com This suggests that the 4-bromo position of this compound would also be amenable to this transformation.

Furthermore, studies on the Buchwald-Hartwig amination of 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives with benzimidazoles have been reported, showcasing the utility of this reaction in synthesizing complex heterocyclic systems. nih.gov These reactions are typically carried out using a palladium catalyst and a suitable ligand under microwave irradiation. nih.gov

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Related Halo-pyrazolo[1,5-a]pyridine/pyrimidine Systems

SubstrateAmineCatalyst/LigandBaseSolventConditions
6-bromo-4-(2-fluoro-4-nitro-phenoxy)-pyrazolo[1,5-a]pyridineMorpholineNot specifiedNot specifiedNot specifiedNot specified
5-chloro-pyrazolo[1,5-a]pyrimidine derivativeBenzimidazoleNot specifiedNot specifiedNot specifiedMicrowave

Direct C–H Activation and Functionalization

Direct C–H activation represents an increasingly important and atom-economical strategy for the functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials.

Regioselective C–H Halogenation (e.g., Iodination, Chlorination) in Related Pyrazolo[1,5-a]pyrimidine Systems

While specific C–H activation studies on this compound are not widely reported, research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides significant insights into the regioselectivity of such reactions. An efficient and mild method for the regioselective direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts and a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in an aqueous medium at room temperature. nih.govrsc.org

This method has been shown to be effective for iodination, bromination, and chlorination, consistently affording C3-halogenated products in good to excellent yields. nih.gov For example, 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidines bearing various substituents undergo C3 chlorination in good yields (69-73%). nih.gov The regioselectivity is driven by the electronic properties of the pyrazolo[1,5-a]pyrimidine ring system, where the C3 position is most susceptible to electrophilic attack.

Table 5: Conditions for Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines

HalogenationHalogen SourceReagentSolventTemperature
IodinationKIPIDAH2ORoom Temperature
ChlorinationKClPIDAH2ORoom Temperature

This regioselective C-H halogenation provides a valuable pathway to introduce a handle for further functionalization at a position that is complementary to the pre-existing bromine atom in this compound.

Palladium-Mediated Ortho C–H Bond Activation

Palladium-catalyzed C–H bond activation has emerged as a powerful tool for the direct functionalization of heteroaromatic compounds. In the context of pyrazolo[1,5-a]pyridines, this methodology allows for the regioselective introduction of various substituents, thereby avoiding the need for pre-functionalized starting materials.

Detailed research into the direct arylation of the pyrazolo[1,5-a]pyridine core has demonstrated the feasibility of C–H activation at both the C3 and C7 positions. researchgate.net While specific studies on this compound are not extensively documented, the existing literature on related pyrazolo[1,5-a]pyridine derivatives provides a strong basis for predicting its reactivity. The regioselectivity of these reactions is often controlled by the choice of catalyst, ligands, and additives. For instance, the use of cesium(I) fluoride (B91410) as an additive has been shown to favor arylation at the C3 position, whereas silver(I) carbonate tends to direct the reaction to the C7 position. researchgate.net

The general mechanism for the palladium-catalyzed C–H arylation of pyrazolo[1,5-a]pyridines is proposed to involve the formation of a Pd(II)-pyrazolopyridine complex. This is followed by an oxidative addition of an aryl halide to form a Pd(IV) intermediate. Subsequent reductive elimination yields the desired arylated product and regenerates the active palladium catalyst. academie-sciences.fr The presence of a bromine atom at the C4 position and a fluorine atom at the C6 position in the target molecule would likely influence the electronic properties of the ring system, potentially affecting the rate and regioselectivity of the C–H activation process.

SubstrateCoupling PartnerCatalystLigandAdditivePosition of FunctionalizationYield (%)
Pyrazolo[1,5-a]pyridineAryl IodidePd(OAc)₂NoneCsFC360-85
Pyrazolo[1,5-a]pyridineAryl IodidePd(OAc)₂NoneAg₂CO₃C755-80

This table is based on data from related pyrazolo[1,5-a]pyridine derivatives and serves as a predictive model for the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine moiety within the pyrazolo[1,5-a]pyridine scaffold. The presence of electron-withdrawing groups and a leaving group on the ring are crucial for the reaction to proceed efficiently. In this compound, both the bromine and fluorine atoms can potentially act as leaving groups.

The general mechanism of an SNAr reaction involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring. The regioselectivity of SNAr on dihalogenated pyridines is influenced by the nature of the halogens and their positions on the ring. researchgate.net Generally, fluorine is a better leaving group than bromine in SNAr reactions when the attack of the nucleophile is the rate-determining step, due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack. Conversely, when the departure of the leaving group is rate-determining, bromine is a better leaving group. sci-hub.se

In the case of this compound, nucleophilic attack could potentially occur at either the C4 or C6 position. Computational studies on related dihalopyrimidine systems have shown that the site of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate. wuxibiology.com The carbon atom with the larger LUMO coefficient is generally more susceptible to nucleophilic attack. Experimental studies on 2,4-dihalopyridines have shown that the selectivity can be controlled by the reaction conditions and the nature of the nucleophile. researchgate.net

NucleophilePosition of Substitution (Predicted)Rationale
AminesC4 or C6Dependent on reaction conditions and relative activation of C-F vs C-Br bond.
AlkoxidesC4 or C6Fluorine is generally a better leaving group in SNAr with alkoxides.
ThiolatesC4 or C6Reactivity can be influenced by the polarizability of the nucleophile and leaving group.

This table presents predicted outcomes for SNAr reactions on this compound based on general principles of SNAr on halogenated pyridines.

Late-Stage Functionalization Strategies for Pyrazolo[1,5-a]pyridine Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. For pyrazolo[1,5-a]pyridine derivatives, LSF strategies often focus on the direct functionalization of C–H bonds.

The pyridine ring within the pyrazolo[1,5-a]pyridine system is generally electron-deficient, which makes it susceptible to radical and nucleophilic functionalization. The Minisci reaction, for example, is a well-established method for the radical alkylation and acylation of electron-deficient heteroarenes and can be applied to the pyrazolo[1,5-a]pyridine core. unimi.it

Another LSF approach involves transition-metal-catalyzed C–H activation, as discussed in section 3.2.2. These methods offer high regioselectivity and functional group tolerance, making them suitable for the diversification of complex pyrazolo[1,5-a]pyridine derivatives. nih.govrsc.org The choice of the specific LSF strategy would depend on the desired transformation and the existing functional groups on the this compound scaffold.

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 6 Fluoro Pyrazolo 1,5 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum for 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine would be expected to show distinct signals for each of the aromatic protons on the pyrazolo[1,5-a]pyridine (B1195680) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. Furthermore, the coupling constants (J) between adjacent protons would provide valuable information about their relative positions on the ring. Without experimental data, a theoretical analysis remains speculative.

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The positions of the bromine and fluorine atoms would significantly impact the chemical shifts of the carbon atoms to which they are attached and the adjacent carbons.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which could be used to confirm the elemental composition of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of the compound would display characteristic absorption bands corresponding to the various vibrational modes of the chemical bonds present. Key absorptions would be expected for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings, as well as vibrations associated with the C-F and C-Br bonds.

X-ray Crystallography

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of the atoms and provide precise bond lengths and angles, offering definitive proof of the compound's structure.

Single Crystal X-ray Diffraction for Definitive Structure Determination

A thorough search for single-crystal X-ray diffraction studies on this compound did not yield any specific results. This indicates that the crystal structure of this particular compound has likely not been determined or deposited in common crystallographic databases. Without experimental diffraction data, it is not possible to provide definitive information on its crystal system, space group, unit cell dimensions, or the precise atomic coordinates of the molecule in the solid state.

Confirmation of Regiochemistry and Molecular Conformation in the Solid State

In the absence of single-crystal X-ray diffraction data, the precise regiochemistry and molecular conformation of this compound in the solid state remain unconfirmed by this definitive technique. While spectroscopic methods such as NMR can provide valuable insights into the connectivity and relative arrangement of atoms in solution, X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid phase. Such a study would unequivocally establish the positions of the bromo and fluoro substituents on the pyrazolo[1,5-a]pyridine core and detail the planarity or any conformational twisting of the bicyclic system.

Computational Chemistry and Mechanistic Investigations of 4 Bromo 6 Fluoro Pyrazolo 1,5 a Pyridine Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For a molecule like 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine, DFT calculations can provide profound insights into its intrinsic properties.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using various functionals and basis sets within the DFT framework, the equilibrium geometry of this compound can be calculated. This process minimizes the energy of the molecule to locate its most stable conformation.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbital energies, electron density distribution, and the electrostatic potential. For instance, studies on similar heterocyclic systems have utilized DFT at levels such as B3LYP/6-311G(d,p) to obtain optimized structures and compare them with experimental data where available nih.govnih.gov. The distribution of electron density, influenced by the electronegative bromine and fluorine atoms, as well as the nitrogen atoms in the fused ring system, is crucial for understanding the molecule's reactivity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed over the electron-rich pyrazolo[1,5-a]pyridine (B1195680) ring system, while the LUMO may be influenced by the electron-withdrawing halogen substituents. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. For example, a DFT study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine calculated a HOMO-LUMO energy gap of 2.3591 eV, indicating its potential for electronic transitions nih.gov.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap 4.7

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are also highly effective in predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F) in the presence of a magnetic field, theoretical chemical shifts can be determined. These predicted values can then be compared with experimental NMR data to confirm the molecular structure or to aid in the assignment of complex spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT for calculating NMR parameters. For this compound, this would involve predicting the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule, providing a theoretical spectrum that can guide experimental work. General methodologies for predicting ¹H NMR chemical shifts using computational models have been developed and refined over the years liverpool.ac.uk.

Mechanistic Pathway Elucidation through Integrated Experimental and Computational Approaches

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. A powerful strategy for achieving this is the integration of experimental studies with computational modeling.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a valuable experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step.

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and transition states for both the isotopically light and heavy species. These calculations can help to interpret experimental KIE data and provide strong evidence for a proposed reaction mechanism. While no specific KIE studies on this compound are currently available, this approach would be highly informative for investigating its reactions, such as nucleophilic aromatic substitution.

Synthetic Utility and Future Research Directions of 4 Bromo 6 Fluoro Pyrazolo 1,5 a Pyridine

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 6-position of the pyrazolo[1,5-a]pyridine (B1195680) core endows 4-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine with significant potential as a versatile building block for the synthesis of complex molecules. The differential reactivity of the C-Br and C-F bonds allows for selective transformations, a key advantage in multi-step synthetic sequences.

The C-Br bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl moieties at the 4-position, a common strategy in the development of kinase inhibitors and other biologically active compounds. Similarly, Sonogashira coupling would allow for the introduction of alkyne functionalities, which can serve as handles for further transformations such as click chemistry or as components of extended conjugated systems. The Buchwald-Hartwig amination offers a direct route to introduce substituted amines, a crucial step in the synthesis of many pharmaceutical agents.

The C-F bond, in contrast, is generally more robust and less prone to undergo palladium-catalyzed cross-coupling reactions under standard conditions. This stability allows the fluorine atom to be carried through multiple synthetic steps, where it can serve to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. However, under specific and more forcing conditions, the C-F bond can be a site for nucleophilic aromatic substitution (SNAr) reactions, providing an additional layer of synthetic versatility.

The following table illustrates the potential cross-coupling reactions at the C4-position of this compound:

Reaction NameCoupling PartnerResulting LinkagePotential Applications
Suzuki-MiyauraBoronic acids/estersC-C (Aryl/Heteroaryl)Kinase inhibitors, OLED materials
SonogashiraTerminal alkynesC-C (Alkynyl)Click chemistry, Conjugated polymers
Buchwald-HartwigAminesC-NPharmaceuticals, Agrochemicals
HeckAlkenesC-C (Alkenyl)Natural product synthesis, Materials science
StilleOrganostannanesC-C (Aryl/Vinyl)Complex molecule synthesis

Application in the Design and Construction of Novel Heterocyclic Architectures

The inherent reactivity of this compound makes it an ideal starting material for the construction of novel and more complex heterocyclic architectures. The pyrazolo[1,5-a]pyridine core itself can act as a scaffold upon which new rings can be annulated.

For example, a Sonogashira coupling at the 4-position followed by an intramolecular cyclization could lead to the formation of fused polycyclic aromatic systems. Depending on the nature of the coupling partner and the subsequent reaction conditions, a variety of five- or six-membered rings could be constructed. Similarly, a Suzuki coupling to introduce a suitably functionalized aryl group could be followed by an intramolecular Heck reaction or a Pictet-Spengler type cyclization to generate intricate, three-dimensional scaffolds.

Furthermore, the pyrazole ring of the scaffold is susceptible to electrophilic substitution, although the presence of the electron-withdrawing fluorine atom may influence the regioselectivity of such reactions. This provides another avenue for the elaboration of the core structure and the creation of novel heterocyclic systems.

The following table outlines potential strategies for the construction of novel heterocyclic architectures from this compound:

Initial Reaction at C4Subsequent ReactionResulting Heterocyclic System
Sonogashira CouplingIntramolecular CyclizationFused Polycyclic Aromatics
Suzuki CouplingIntramolecular Heck ReactionBridged or Fused Ring Systems
Buchwald-Hartwig AminationIntramolecular CondensationFused Heterocycles with additional N atoms

Strategies for Further Development and Optimization of Synthesis Routes

While the pyrazolo[1,5-a]pyridine scaffold can be synthesized through various methods, the development of efficient and scalable routes to this compound is crucial for its widespread application. A common approach to the synthesis of pyrazolo[1,5-a]pyridines involves the condensation of a substituted aminopyridine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

For the synthesis of the target compound, a potential starting material would be a 2-amino-5-fluoropyridine. Halogenation of this precursor, followed by the key cyclization step, could provide the desired product. The optimization of this synthetic route would involve a careful selection of reagents, catalysts, and reaction conditions to maximize yield and minimize the formation of side products. The use of flow chemistry and microwave-assisted synthesis could also be explored to improve efficiency and scalability.

Furthermore, late-stage functionalization of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core represents an alternative and potentially more convergent strategy. Selective bromination at the 4-position would be a key step in this approach. Developing a highly regioselective bromination protocol would be a significant advancement.

Synthetic StrategyKey StepsPotential for Optimization
Linear SynthesisSynthesis of substituted aminopyridine, Halogenation, CyclizationCatalyst screening, Solvent optimization, Temperature control
Convergent SynthesisSynthesis of 6-fluoropyrazolo[1,5-a]pyridine, Regioselective brominationDevelopment of selective brominating agents, Photoredox catalysis

Exploration of New Functionalization Methodologies for the Pyrazolo[1,5-a]pyridine Scaffold

The unique electronic nature of the pyrazolo[1,5-a]pyridine scaffold, further modulated by the bromo and fluoro substituents, opens up opportunities for the exploration of novel functionalization methodologies. While palladium-catalyzed cross-coupling reactions are well-established, the application of more recently developed techniques could unlock new synthetic possibilities.

For instance, C-H activation reactions could provide a direct means of introducing new functional groups at various positions on the heterocyclic core, bypassing the need for pre-functionalized starting materials. The regioselectivity of such reactions would be an interesting aspect to investigate, given the directing effects of the existing substituents and the inherent reactivity of the scaffold.

Photoredox catalysis is another emerging area that could be applied to the functionalization of this compound. Light-mediated reactions often proceed under mild conditions and can enable transformations that are challenging to achieve with traditional thermal methods. The exploration of photoredox-catalyzed C-H functionalization, as well as cross-coupling reactions, could lead to the development of highly efficient and sustainable synthetic methods.

Finally, the development of methods for the selective functionalization of the C-F bond would significantly expand the synthetic utility of this building block. While challenging, recent advances in transition-metal-catalyzed C-F activation could potentially be adapted for this purpose.

Functionalization MethodologyPotential ApplicationAdvantages
C-H ActivationDirect introduction of functional groupsAtom economy, Reduced synthetic steps
Photoredox CatalysisMild and selective transformationsSustainable, Access to novel reactivity
C-F ActivationLate-stage functionalizationNovel diversification strategies

Q & A

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC and identify degradation products using LC-MS. For brominated compounds, photostability under UV light (ICH Q1B guidelines) is critical due to potential C-Br bond cleavage .

Structure-Activity Relationship (SAR) Considerations

Q. How does halogen positioning influence biological activity?

  • Methodological Answer : Fluorine at the 6-position enhances electronegativity and metabolic stability, while bromine at the 4-position facilitates cross-coupling for SAR expansion. Compare IC₅₀ values of 4-Bromo-6-fluoro analogs against 4-Chloro-6-iodo derivatives in target assays (e.g., kinase inhibition) .

Q. What are the limitations of current SAR models for pyrazolo[1,5-a]pyridines?

  • Methodological Answer : Traditional QSAR models often neglect solvent effects and tautomeric states. Incorporate molecular dynamics (MD) simulations to account for solvation and protonation states. Validate with crystallographic data (e.g., Cambridge Structural Database entries for pyrazolo cores) .

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